F-ara-ATP (trisodium)

CAS No.:

Cat. No.: VC14589680

Molecular Formula: C10H12FN5Na3O13P3

Molecular Weight: 591.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12FN5Na3O13P3 |

|---|---|

| Molecular Weight | 591.12 g/mol |

| IUPAC Name | trisodium;[[[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

| Standard InChI | InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3 |

| Standard InChI Key | ABCNYMXTKKBAHQ-UHFFFAOYSA-K |

| Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

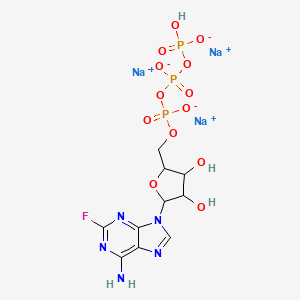

F-ara-ATP (trisodium) possesses the molecular formula C₁₀H₁₂FN₅Na₃O₁₃P₃ and a molecular weight of 591.12 g/mol. The trisodium salt configuration ensures solubility in aqueous environments, critical for intracellular delivery. Structurally, it mirrors adenosine triphosphate (ATP) but substitutes a fluorine atom at the 2-position of the adenine base and incorporates an arabinofuranosyl sugar moiety instead of ribose . These modifications confer resistance to enzymatic degradation while enabling competitive inhibition of DNA-processing enzymes .

The compound’s ultraviolet absorption spectrum exhibits a λₘₐₓ at 260 nm in Tris-HCl buffer (pH 7.5), with a molar extinction coefficient (ε) of 14.3 L·mmol⁻¹·cm⁻¹ . This spectroscopic profile facilitates quantitative analysis via HPLC or LC-MS/MS .

Table 1: Key Physicochemical Properties of F-ara-ATP (Trisodium)

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂FN₅Na₃O₁₃P₃ |

| Molecular Weight | 591.12 g/mol |

| Solubility | 250 mg/mL in H₂O (422.93 mM) |

| λₘₐₓ (UV) | 260 nm |

| ε (260 nm) | 14.3 L·mmol⁻¹·cm⁻¹ |

| Storage Conditions | -20°C, protected from light |

Synthesis and Biochemical Mechanism of Action

Metabolic Activation Pathway

F-ara-ATP (trisodium) originates from the prodrug fludarabine phosphate, which undergoes rapid dephosphorylation in plasma to form F-ara-A (9-β-D-arabinofuranosyl-2-fluoroadenine) . Subsequent intracellular phosphorylation by deoxycytidine kinase and other kinases converts F-ara-A into its active triphosphate form . This metabolic activation occurs preferentially in lymphocytes, explaining the compound’s selectivity for hematological malignancies .

Enzymatic Inhibition and Antimetabolite Activity

The compound demonstrates dual inhibitory effects on DNA synthesis through:

-

DNA Primase Inhibition: F-ara-ATP acts as a noncompetitive inhibitor of DNA primase, with an IC₅₀ of 2.3 ± 0.3 μM and Kᵢ of 6.1 ± 0.3 μM . By blocking primer RNA formation, it prevents initiation of DNA replication.

-

DNA Polymerase Suppression: At concentrations of 10–50 μM, F-ara-ATP inhibits DNA polymerase α/δ, reducing incorporation of dTTP into nascent DNA strands .

Additionally, F-ara-ATP depletes cellular dNTP pools by inhibiting ribonucleotide reductase, further impairing DNA repair mechanisms . These combined actions induce S-phase cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Pharmacological Applications in Clinical Therapeutics

Hematopoietic Stem Cell Transplantation

In pediatric allogeneic stem cell transplantation (alloHCT), fludarabine-based conditioning regimens leverage F-ara-ATP’s immunosuppressive properties to prevent graft rejection . Intracellular F-ara-ATP concentrations in peripheral blood mononuclear cells (PBMCs) correlate with therapeutic efficacy, necessitating precise monitoring via LC-MS/MS .

Chronic Lymphocytic Leukemia (CLL) Management

As the active metabolite of fludarabine, F-ara-ATP forms the basis of first-line CLL therapies. Its accumulation in malignant B-cells induces selective cytotoxicity while sparing normal T-cell populations, reducing infection risks compared to alkylating agents .

Table 2: Therapeutic Indications and Dosage Parameters

| Application | Target Cell Type | Effective Concentration |

|---|---|---|

| AlloHCT Conditioning | Donor PBMCs | 1.5–40 ng/mL in PBMCs |

| CLL Therapy | Malignant B-cells | 10–50 μM intracellular |

Analytical Methodologies for Quantification

LC-MS/MS Protocol for Intracellular Measurement

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method enables quantification of F-ara-ATP in PBMCs using only 2–5 mL of whole blood . Key parameters include:

-

Chromatography: Atlantis HILIC column (2.1 × 50 mm, 3 μm)

-

Mobile Phase: 10 mM ammonium acetate (pH 6.8) with 0.1% formic acid

-

Detection: Positive ion mode MRM transition m/z 590.1 → 136.1

The assay demonstrates linearity from 0.5–50 ng/mL with intraday precision <15% RSD, enabling reliable pharmacokinetic profiling .

Stability Considerations

Research Frontiers and Unresolved Questions

Pharmacogenomic Influences on Metabolism

Emerging evidence suggests polymorphisms in SLC29A1 (encoding the nucleoside transporter ENT1) modulate intracellular F-ara-ATP accumulation . Patients with SLC29A1 -706C>T variants exhibit 2.3-fold higher PBMC concentrations, potentially requiring dose adjustments .

Combination Therapies with Novel Agents

Preclinical studies explore synergies between F-ara-ATP and:

-

BCL-2 Inhibitors: Enhanced apoptosis in TP53-mutated CLL cells

-

Checkpoint Inhibitors: Augmented antitumor immunity in solid tumors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume